An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Phenylundecane
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Phenylundecane
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-phenylundecane. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the observed chemical shifts, offers a detailed interpretation of the spectral data, and provides a standardized protocol for acquiring such spectra.
Introduction: The Structural Landscape of 3-Phenylundecane
3-Phenylundecane is an alkylbenzene characterized by a phenyl group substituted at the third position of an undecane chain. This structure gives rise to a distinct NMR spectrum, where the chemical environment of each proton and carbon atom is influenced by a combination of electronic effects from the aromatic ring and the conformational flexibility of the long alkyl chain. Understanding the NMR spectrum of 3-phenylundecane is crucial for its unambiguous identification and for studying its interactions in various chemical and biological systems.
Theoretical Framework: Deciphering Chemical Shifts
The chemical shift (δ) in NMR spectroscopy is a measure of the resonant frequency of a nucleus relative to a standard. It is highly sensitive to the local electronic environment. In 3-phenylundecane, two primary factors dictate the chemical shifts of the aliphatic and aromatic nuclei: inductive effects and magnetic anisotropy.
The Anisotropic Effect of the Phenyl Group
The delocalized π-electrons of the benzene ring generate a powerful local magnetic field when the molecule is placed in an external magnetic field. This induced field is anisotropic, meaning its effect is direction-dependent. Protons located in the plane of the aromatic ring (the aromatic protons themselves) experience a deshielding effect, causing them to resonate at a higher chemical shift (downfield).[1][2] Conversely, nuclei positioned above or below the plane of the ring are shielded and resonate at a lower chemical shift (upfield).[3] This through-space effect is a dominant factor in determining the chemical shifts of the protons on the alkyl chain, particularly those close to the phenyl substituent.[4]
Inductive Effects and Aliphatic Chain Environment
The electronegativity of substituent atoms can influence the electron density around nearby nuclei through the sigma bonds, a phenomenon known as the inductive effect. While carbon and hydrogen have similar electronegativities, the overall electronic environment of the long alkyl chain in 3-phenylundecane results in a characteristic range of chemical shifts for its methylene (CH₂) and methyl (CH₃) groups.[5][6] Protons on alkyl groups are generally shielded and appear in the upfield region of the ¹H NMR spectrum, typically between 0.7 and 1.5 ppm.[5]
Predicted NMR Spectral Data for 3-Phenylundecane
While experimental spectra for 3-phenylundecane are available in databases such as SpectraBase, this guide presents predicted data for illustrative and educational purposes.[7] These predictions are based on established algorithms that consider the structural features of the molecule. For experimental data on close analogs like 3-phenyldecane and 3-phenyldodecane, researchers can refer to the PubChem database.[8][9]
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts for 3-phenylundecane are summarized in Table 1. The numbering of the atoms is illustrated in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Phenylundecane
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| 1 | CH₃ | 0.88 | t |
| 2 | CH₂ | 1.26 | m |
| 3 | CH | 2.61 | m |
| 4 | CH₂ | 1.60 | m |
| 5 | CH₂ | 1.26 | m |
| 6 | CH₂ | 1.26 | m |
| 7 | CH₂ | 1.26 | m |
| 8 | CH₂ | 1.26 | m |
| 9 | CH₂ | 1.26 | m |
| 10 | CH₂ | 1.26 | m |
| 11 | CH₃ | 0.88 | t |
| Ar-H (ortho) | CH | 7.29 | d |
| Ar-H (meta) | CH | 7.34 | t |
| Ar-H (para) | CH | 7.21 | t |
Note: Predicted values are for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for 3-phenylundecane are presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Phenylundecane
| Position | Atom | Predicted Chemical Shift (ppm) |
| 1 | CH₃ | 14.1 |
| 2 | CH₂ | 22.7 |
| 3 | CH | 45.4 |
| 4 | CH₂ | 36.6 |
| 5 | CH₂ | 29.8 |
| 6 | CH₂ | 29.6 |
| 7 | CH₂ | 29.3 |
| 8 | CH₂ | 31.9 |
| 9 | CH₂ | 27.6 |
| 10 | CH₂ | 22.7 |
| 11 | CH₃ | 14.1 |
| Ar-C (ipso) | C | 145.2 |
| Ar-C (ortho) | CH | 128.3 |
| Ar-C (meta) | CH | 128.3 |
| Ar-C (para) | CH | 126.0 |
Note: Predicted values are for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.
Interpretation of the NMR Spectra
¹H NMR Spectrum Analysis
-
Aromatic Region (7.21-7.34 ppm): The protons on the phenyl ring appear in this downfield region due to the deshielding effect of the ring current. The signals are expected to be multiplets due to spin-spin coupling between the ortho, meta, and para protons.
-
Benzylic Proton (Position 3, ~2.61 ppm): The methine (CH) proton at the point of attachment to the phenyl ring is significantly deshielded compared to other aliphatic protons. This is a direct consequence of its proximity to the electron-withdrawing phenyl group and the anisotropic effect.
-
Aliphatic Chain (0.88-1.60 ppm): The protons of the undecane chain appear in the upfield region. The terminal methyl groups (positions 1 and 11) are expected to be triplets due to coupling with the adjacent methylene groups. The numerous methylene groups in the middle of the chain will likely overlap, forming a complex multiplet.
¹³C NMR Spectrum Analysis
-
Aromatic Region (126.0-145.2 ppm): The six carbons of the phenyl ring are observed in this region. The ipso-carbon (the carbon attached to the alkyl chain) is typically the most deshielded.
-
Benzylic Carbon (Position 3, ~45.4 ppm): Similar to its attached proton, the benzylic carbon is deshielded relative to the other aliphatic carbons.
-
Aliphatic Chain (14.1-36.6 ppm): The carbons of the undecane chain appear in the upfield region. The chemical shifts of the methylene carbons in a long alkyl chain can be very similar, often leading to signal overlap.[10]
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality ¹H and ¹³C NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the acquisition of NMR data for a compound like 3-phenylundecane.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like 3-phenylundecane.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.
-
Filtration: Filter the sample solution into a clean NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Shimming: Tune the NMR probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set an appropriate relaxation delay (D1) to allow for full relaxation of the protons between scans (typically 1-5 seconds).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
A sufficient number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11]
-
Visualization of Molecular Structure and Key NMR Effects
The following diagrams, generated using the DOT language, illustrate the molecular structure of 3-phenylundecane and the key anisotropic effect of the phenyl group.
Caption: Molecular structure of 3-phenylundecane.
Caption: Anisotropic effect of the phenyl ring in NMR.
Conclusion
The ¹H and ¹³C NMR spectra of 3-phenylundecane are rich in information, providing a detailed fingerprint of its molecular structure. A thorough understanding of the underlying principles, such as the anisotropic effect of the phenyl group and the general characteristics of alkyl chain resonances, is essential for the accurate interpretation of these spectra. By following a robust experimental protocol, researchers can acquire high-quality data that, when combined with theoretical knowledge, enables the confident structural elucidation of 3-phenylundecane and related molecules.
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